2-(3,4-Dimethoxyphenyl)ethanimidamide
Overview
Description
“2-(3,4-Dimethoxyphenyl)ethanimidamide” is a chemical compound . It is related to the phenethylamine class .
Molecular Structure Analysis
The molecular formula of “2-(3,4-Dimethoxyphenyl)ethanimidamide” is C10H14N2O2 . The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-13-8-4-3-7 (6-10 (11)12)5-9 (8)14-2;/h3-5H,6H2,1-2H3, (H3,11,12);1H .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 230.69 . The SMILES string representation of the compound is Cl.COc1ccc (CC (N)=N)cc1OC .Scientific Research Applications
Bromination of Aromatic Ethers
Research by Xu Yong-nan (2012) demonstrates the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate from methyl 2-(3,4-dimethoxyphenyl)ethanoate, highlighting an approach for electrophilic aromatic bromination of aromatic ethers (Xu Yong-nan, 2012).
Synthesis and Antioxidant Properties
Ünver et al. (2011) synthesized a series of compounds including 4-(3,4-dimethoxyphenethyl)-5-akyl/aryl-2H-1,2,4-triazol-3(4H)-ones by reacting ethyl 2-(ethoxy)(alkylidene/arylidene)hydrazinecarboxylate with 2-(3,4-dimethoxyphenyl)ethanamine. These compounds were characterized and tested for antioxidant properties, showing significant activity (Ünver et al., 2011).
Acid Cyclization of Amino-Substituted Heterocycles
Zinchenko et al. (2009) investigated the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. This study provides insights into the application of 2-(3,4-Dimethoxyphenyl)ethanimidamide in the synthesis of various heterocyclic compounds (Zinchenko et al., 2009).
Synthesis and Characterization of Dithio-Triazines
Tayade and Waghmare (2016) carried out research on the isomerization of series of compounds to synthesize dithio-1,3,5-triazines containing chalcone moieties, demonstrating the versatility of 2-(3,4-Dimethoxyphenyl)ethanimidamide in organic synthesis (Tayade & Waghmare, 2016).
Decarboxylation of α-Ethoxycarbonyloxybenzyl Cyanides
Research by Bansal et al. (1983) involved the decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, leading to the production of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl) ethane. This study showcases the application in the study of reaction mechanisms and synthesis of complex organic compounds (Bansal et al., 1983).
Photophysical Investigation of DMHP Dye
Asiri et al. (2017) synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) and investigated its electronic absorption, emission spectra, and solvatochromic properties. This highlights the role of 2-(3,4-Dimethoxyphenyl)ethanimidamide in the development of materials with specific optical properties (Asiri et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUXCWDICCCZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400076 | |
Record name | 2-(3,4-dimethoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)ethanimidamide | |
CAS RN |
757878-04-9 | |
Record name | 2-(3,4-dimethoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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